p-Methyl Atomoxetine Hydrochloride is a chemical compound related to atomoxetine, which is primarily used as a medication for the treatment of attention deficit hyperactivity disorder (ADHD). Atomoxetine functions as a selective norepinephrine reuptake inhibitor, enhancing attention and impulse control in individuals diagnosed with ADHD. The compound is classified as a small molecule and is recognized under various identifiers, including its CAS number 1643684-06-3 .
The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps that typically include the formation of the core structure followed by methylation. The general synthetic route can be summarized as follows:
Technical details regarding reaction conditions, such as temperature and solvents, are crucial for optimizing yield and purity. For example, reactions are often carried out under inert atmospheres to prevent oxidation .
The molecular formula of p-Methyl Atomoxetine Hydrochloride is , with a molecular weight of approximately 291.82 g/mol. The structure features:
The three-dimensional conformation of this compound plays a significant role in its interaction with biological targets, particularly norepinephrine transporters .
p-Methyl Atomoxetine Hydrochloride participates in various chemical reactions typical for amines and aromatic compounds:
These reactions are essential for understanding the compound's stability and reactivity in biological systems .
The mechanism of action of p-Methyl Atomoxetine Hydrochloride is primarily through its role as a selective norepinephrine reuptake inhibitor. By inhibiting the norepinephrine transporter, it increases norepinephrine levels in synaptic clefts, particularly in the prefrontal cortex, which is crucial for attention and executive function.
This mechanism distinguishes it from stimulant medications, which primarily affect dopamine pathways .
p-Methyl Atomoxetine Hydrochloride exhibits several notable physical and chemical properties:
Relevant data indicates that it has a high binding affinity for plasma proteins (approximately 98.7%), which influences its pharmacokinetics .
p-Methyl Atomoxetine Hydrochloride finds significant applications in scientific research and pharmacology:
The phenoxypropylamine core of p-methyl atomoxetine hydrochloride is predominantly synthesized via nucleophilic aromatic displacement between chiral 3-aryloxypropylamines and activated aryl halides. This reaction typically employs copper(I) catalysis under Ullmann conditions. Key innovations include the use of potassium phosphate as a base in toluene solvent at 148°C, achieving >98% yield with 10 mol% copper(I) iodide. Critical parameters include the molar ratio of 2-iodotoluene to the chiral amine intermediate (1.1:1), which minimizes di-alkylation byproducts [1] [6]. Solvent selection profoundly impacts reaction kinetics: aromatic hydrocarbons (toluene, xylene) outperform polar aprotic solvents like DMSO by suppressing racemization. Post-reaction workup involves biphasic acid-base extraction, where the product is isolated via HCl-mediated crystallization from the organic phase at pH 1–2 [4] [6].
Table 1: Optimization Parameters for Nucleophilic Displacement
Parameter | Standard Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Catalyst | CuCl₂ | CuI (10 mol%) | +25% |
Base | K₂CO₃ | K₃PO₄ | +18% |
Solvent | DMSO | Toluene | +22% |
Temperature | 110°C | 148°C | +15% |
Reaction Time | 48 h | 21 h | +12% |
Asymmetric reduction of prochiral ketones remains the cornerstone for chiral intermediate synthesis. Oxazaborolidine-catalyzed borane reduction of 3-chloropropiophenone derivatives achieves 94% enantiomeric excess (ee) at 0°C in THF. The (S)-oxazaborolidine catalyst controls stereoselectivity via a tight six-membered transition state, where borane hydride transfer occurs from the Re-face of the ketone. Recrystallization in ethyl acetate/n-heptane mixtures elevates ee to >99% by differential solubility of enantiomorphs. This method avoids the need for classical resolution agents like tartaric acid, reducing step count by 40% compared to diastereomeric salt formation [6] [10].
Dynamic kinetic resolution (DKR) integrates in situ racemization with enzymatic resolution. Immobilized Candida antarctica lipase B (CALB) selectively acylates (S)-enantiomers of racemic p-methyl atomoxetine precursors in toluene/methanol (4:1 v/v) at 50°C. The unreacted (R)-enantiomer is recovered at 48% yield with 99% ee, while dibenzoyl tartaric acid (DBTA) facilitates continuous racemization of the undesired isomer via stereolabile azlactone intermediates. This tandem process enhances atom economy to 92%, outperforming static resolution (max 50% yield) [9].
Palladium-catalyzed C–O coupling enables direct introduction of p-methylphenoxy groups without pre-functionalized phenols. Cyclopropenyl ester electrophiles coupled with p-cresol derivatives using tetramethylammonium acetate as a halide scavenger achieve 89% yield under Pd(OAc)₂ catalysis (2 mol%). The reaction exhibits substrate-agnostic electronic tolerance, with both electron-rich and -deficient aryl partners reacting efficiently. BrettPhos- and RuPhos-based palladacycle precatalysts outperform traditional PPh₃ systems, operating at 0.05–0.5 mol% Pd loading in dioxane at 90°C. Mechanistic studies confirm C–H bond cleavage as turnover-limiting (KIE = 2.5) [3] [8].
Table 2: Palladium Catalysts for Aryloxy Coupling
Ligand System | Pd Loading (mol%) | Base | Yield Range | Functional Group Tolerance |
---|---|---|---|---|
BrettPhos | 0.05–0.5 | LHMDS | 83–94% | OH, COOH, amide, ketone |
RuPhos | 0.1–1.0 | NaOt-Bu | 78–91% | Ester, CN, Bpin |
Josiphos CyPF-tBu | 0.5–2.0 | K₃PO₄ | 65–82% | Limited for acids |
N-Heterocyclic Carbene | 1.0–5.0 | Cs₂CO₃ | 70–88% | Halide, ether |
Industrial synthesis prioritizes environmentally benign solvents and catalyst recyclability. The nucleophilic displacement step utilizes toluene/DMSO mixtures (5:1 v/v) with sodium hydroxide as base, enabling homogeneous reaction at 80°C while facilitating aqueous workup. Copper catalysts are recovered via chelation with EDTA resins, reducing residual metal to <5 ppm. For asymmetric hydrogenation, propan-2-ol serves as the optimal solvent, allowing catalyst recycling by distillation. Critical to throughput is azeotropic drying of intermediates using toluene to control water content below 0.1% before salt formation—a key determinant of polymorphic purity [4] [7]. Solvent recovery rates exceed 92% in closed-loop systems, with E-factors (kg waste/kg product) minimized to 18 through solvent substitution (e.g., replacing dichloromethane with ethyl acetate in extractions) [9].
Polymorphic transitions in p-methyl atomoxetine hydrochloride are governed by crystallization kinetics and solvent-water interactions. The thermodynamically stable Form A polymorph is obtained exclusively when crystallizing from ethyl acetate/water (7:3 v/v) with controlled antisolvent addition. Key parameters include:
Table 3: Polymorph Stability under Crystallization Conditions
Crystallization Solvent | Water Content (mL/g) | Acidification Temp (°C) | Dominant Polymorph | Stability Profile |
---|---|---|---|---|
Ethyl acetate/water | 5.0 | 15–20 | Form A | Stable >40°C, non-hygroscopic |
Acetone/water | 3.0 | 0–5 | Form B | Converts to A above 30°C |
Methanol | 0 | 25 | Amorphous | Hygroscopic, degrades on aging |
i-PrOH/water | 4.0 | 10–15 | Form A/B mixture | Unstable, caking tendency |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7